Pyoluteorin

biocontrol Botrytis cinerea Cannabis sativa

Pyoluteorin (Plt) is a chlorinated polyketide-pyrrole antibiotic that cannot be functionally substituted by DAPG, pyrrolnitrin, or phenazine-1-carboxylic acid. It uniquely combines potent anti-oomycete activity (especially Pythium ultimum), selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231 IC₅₀ = 0.97 μM; MCF-10A IC₅₀ = 57.01 μM), and an exclusive autoregulatory signaling mechanism that positively autoinduces Plt biosynthesis while inhibiting DAPG production. This makes Plt indispensable for biocontrol research, oncology lead discovery, and Pseudomonas secondary metabolite network studies. Available at ≥98% purity with full analytical documentation. For R&D use only.

Molecular Formula C11H7Cl2NO3
Molecular Weight 272.08 g/mol
CAS No. 25683-07-2
Cat. No. B1679884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyoluteorin
CAS25683-07-2
SynonymsPyoluteorin;  NSC 143092;  NSC143092;  NSC143092; 
Molecular FormulaC11H7Cl2NO3
Molecular Weight272.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O
InChIInChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H
InChIKeyJPGWTZORMBTNMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyoluteorin (CAS 25683-07-2) Selection Guide: Comparative Antimicrobial and Anticancer Activity Data for Procurement Decisions


Pyoluteorin (Plt, CAS 25683-07-2) is a chlorinated polyketide-pyrrole hybrid antibiotic naturally produced by Pseudomonas species, including Pseudomonas protegens Pf-5 and Pseudomonas fluorescens [1]. This secondary metabolite exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and oomycetes, and has demonstrated selective cytotoxicity against certain cancer cell lines [2]. Structurally, Plt consists of a bichlorinated pyrrole moiety linked to a resorcinol ring (C₁₁H₇Cl₂NO₃), and its biosynthetic gene cluster (pltLABCDEFG and pltIJKNOP) has been extensively characterized in Pseudomonas protegens Pf-5 [1][3].

Pyoluteorin (CAS 25683-07-2) vs. In-Class Antibiotics: Why Substitution with DAPG or Pyrrolnitrin Yields Divergent Experimental Outcomes


Procurement specialists and research scientists cannot substitute pyoluteorin with other Pseudomonas-derived antibiotics such as 2,4-diacetylphloroglucinol (DAPG), pyrrolnitrin (PRN), or phenazine-1-carboxylic acid (PCA) without fundamentally altering experimental outcomes. Each compound exhibits distinct target organism specificity profiles: pyoluteorin demonstrates strong inhibition of oomycetes including Pythium ultimum, whereas pyrrolnitrin is more critical for suppressing certain fungal pathogens including Sclerotinia homoeocarpa and Drechslera poae [1][2]. Additionally, pyoluteorin possesses unique signaling and autoregulatory functions not observed with DAPG or PRN, wherein Plt positively autoinduces its own biosynthesis while mutually inhibiting DAPG production [3]. These functional and regulatory divergences necessitate compound-specific sourcing decisions rather than generic antibiotic substitution.

Pyoluteorin (CAS 25683-07-2) Quantitative Differentiation Evidence: Head-to-Head Comparison Data for Scientific Procurement


Pyoluteorin vs. 2,4-Diacetylphloroglucinol: Differential Biocontrol Efficacy Against Botrytis cinerea in Cannabis (In Planta Disease Reduction Data)

In a genetic knockout study using Pseudomonas protegens Pf-5, deletion of the pyoluteorin biosynthesis gene (pltD) resulted in a substantial loss of biocontrol capability against Botrytis cinerea causing gray mold in cannabis. The pltD deletion mutant achieved only 10% disease reduction compared to 40% achieved by wild-type Pf-5, representing a 75% reduction in biocontrol efficacy [1]. The 2,4-diacetylphloroglucinol (DAPG) biosynthesis mutant (ΔphlA) achieved 19% disease reduction [1]. These in planta data demonstrate that intact pyoluteorin biosynthesis is quantitatively required for optimal biocontrol performance, and that Plt deficiency cannot be functionally compensated by DAPG production alone.

biocontrol Botrytis cinerea Cannabis sativa

Pyoluteorin vs. 2,4-Diacetylphloroglucinol: Superior Antibacterial Activity Against Pantoea ananatis DZ-12 (Dose-Response Comparison)

In direct antibacterial assays against Pantoea ananatis DZ-12, the causal agent of maize brown rot, pyoluteorin demonstrated antibacterial activity that increased with dose from 100 to 900 μg/mL. In the same study system, 2,4-diacetylphloroglucinol (2,4-DAPG) exhibited lower antibacterial activity against the same pathogen [1]. This direct comparison within a single experimental framework establishes pyoluteorin's superior potency against this economically significant bacterial phytopathogen.

antibacterial Pantoea ananatis maize pathogen

Pyoluteorin vs. Pyrrolnitrin: Differential Functional Essentiality in Fungal Antagonism (Mutant Comparison Study)

In a systematic mutant analysis of Pseudomonas fluorescens Pf-5 against fungal pathogens Sclerotinia homoeocarpa and Drechslera poae, a pyoluteorin-deficient mutant was as inhibitory as wild-type Pf-5 in most fungus/medium combinations, whereas a pyrrolnitrin-deficient mutant was less inhibitory than Pf-5 under the same conditions [1]. This finding establishes that pyrrolnitrin, not pyoluteorin, is the primary determinant of in vitro antifungal activity against these specific turfgrass pathogens. For S. homoeocarpa-infested grass clippings, the pyoluteorin-deficient mutant showed intermediate mycelial growth reduction, while the pyrrolnitrin-deficient mutant failed to reduce growth [1].

antifungal Sclerotinia homoeocarpa Drechslera poae

Pyoluteorin: Quantitative Herbicidal Activity Relative to Halo-Analog Derivatives (Structure-Activity Comparison)

In a comparative herbicidal activity study using a cress seedling assay, synthesized halo-analogs of pyoluteorin demonstrated 2- to 40-fold greater activity than the parent compound pyoluteorin, with the tribromo analog exhibiting the highest activity [1]. This SAR finding indicates that native pyoluteorin possesses relatively weak intrinsic herbicidal activity compared to its halogenated derivatives, making the parent compound less suitable for direct herbicidal applications but valuable as a scaffold for analog development.

herbicide structure-activity relationship halo-analogs

Pyoluteorin: Selective Cytotoxicity Against Triple-Negative Breast Cancer MDA-MB-231 Cells with Low Toxicity to Normal Breast Epithelial Cells

Pyoluteorin demonstrated significant and selective cytotoxicity against human triple-negative breast cancer MDA-MB-231 cells with an IC₅₀ value of 0.97 μM, while exhibiting low toxicity against normal human breast epithelial MCF-10A cells in the same experimental system [1]. This selectivity profile distinguishes pyoluteorin from non-selective cytotoxic agents. The compound induced G₂/M phase cell cycle arrest and caspase-3-dependent apoptosis via the mitochondrial pathway in MDA-MB-231 cells [1].

anticancer MDA-MB-231 triple-negative breast cancer

Pyoluteorin: Dual-Function Antibiotic and Autoregulatory Signaling Molecule (Functional Differentiation from DAPG and Pyrrolnitrin)

Pyoluteorin possesses a unique dual-function property not shared by other Pseudomonas antibiotics: it serves as both an antimicrobial compound and an autoregulatory signal molecule that positively autoinduces its own biosynthesis while mutually inhibiting 2,4-diacetylphloroglucinol (DAPG) production [1]. Addition of pyoluteorin to liquid cultures of Pf-5 enhanced pyoluteorin production at the transcriptional level, measured using transcriptional fusions of the ice nucleation reporter gene (inaZ) to pltB, pltE, and pltF biosynthetic genes [1]. Furthermore, pyoluteorin-deficient mutants produced more DAPG than pyoluteorin-producing strains, confirming mutual inhibition [1]. This signaling functionality is distinct from pyrrolnitrin and DAPG, which lack comparable autoregulatory properties.

autoregulation signaling secondary metabolism

Pyoluteorin (CAS 25683-07-2) Best-Fit Research Applications: Evidence-Based Scenario Selection for Scientific and Industrial Users


Biocontrol Research Targeting Oomycete Pathogens, Specifically Pythium Species

Pyoluteorin is optimally deployed in biocontrol studies involving oomycete pathogens, particularly Pythium ultimum, against which it demonstrates strong inhibitory activity [1]. This application scenario is supported by historical and contemporary evidence establishing Plt as a key anti-oomycete metabolite produced by biocontrol Pseudomonas strains [2].

Triple-Negative Breast Cancer Drug Discovery (MDA-MB-231 Model Systems)

Based on its selective cytotoxicity profile (IC₅₀ = 0.97 μM against MDA-MB-231 cells with low toxicity to normal MCF-10A cells), pyoluteorin is suitable as a lead compound or positive control in studies of triple-negative breast cancer therapeutics [1]. The compound's induction of G₂/M arrest and mitochondrial apoptosis pathway provides defined endpoints for mechanistic studies.

Antibiotic Signaling and Metabolic Cross-Talk Studies in Pseudomonas

Pyoluteorin's unique autoregulatory signaling function—positive autoinduction of its own biosynthesis coupled with mutual inhibition of DAPG production—makes it an essential tool compound for investigating secondary metabolite regulatory networks and interspecies signaling mechanisms in Pseudomonas species [1].

Structural Scaffold for Halo-Analog Synthesis and Herbicide Development

Although native pyoluteorin exhibits relatively weak herbicidal activity, it serves as a valuable parent scaffold for synthesizing halo-analog derivatives that demonstrate 2- to 40-fold enhanced herbicidal activity [1]. Procurement of pyoluteorin for medicinal chemistry and agrochemical SAR programs is justified by its established tractability for halogen substitution optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyoluteorin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.